molecular formula C16H20N2O2 B1416451 3-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid CAS No. 1170027-28-7

3-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid

Cat. No. B1416451
CAS RN: 1170027-28-7
M. Wt: 272.34 g/mol
InChI Key: HNTXSCWYRJCMOS-UHFFFAOYSA-N
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Description

This compound is a derivative of propanoic acid with a molecular formula of C16H20N2O2 and a molecular weight of 272.34 . It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound includes a propanoic acid group attached to a pyrazole ring, which is further substituted with dimethylphenyl group . The pyrazole ring is a heterocyclic compound that consists of three carbon atoms and two nitrogen atoms in a five-membered ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 272.34 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved information.

Scientific Research Applications

Organic Synthesis Building Block

3-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid: serves as a versatile building block in organic synthesis. Its structure allows for various chemical reactions, making it a valuable compound for constructing complex molecules. It can undergo reactions such as esterification, amidation, and alkylation, providing pathways to synthesize a wide range of derivatives with potential pharmacological activities .

Pharmacological Research

This compound is a part of the imidazole class, which is known for its broad range of biological activities. Imidazole derivatives exhibit antibacterial, antifungal, anti-inflammatory, and antitumor properties. Therefore, 3-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid could be pivotal in developing new therapeutic agents targeting these areas .

Agonist for Thrombopoietin Receptor

Derivatives of this compound have been studied for their role as thrombopoietin mimetics. They can act as agonists for the thrombopoietin receptor, which is crucial in enhancing platelet production. This application is particularly relevant in the treatment of thrombocytopenia, a condition characterized by low platelet counts .

Chemical Synthesis Intermediate

As an intermediate in chemical synthesis, this compound can contribute to the production of various pharmaceuticals. Its structural features make it suitable for modifications that can lead to the creation of compounds with desired pharmacokinetic properties, such as increased solubility or stability .

Material Science

In material science, the compound’s derivatives could be used to modify surface properties of materials or as a precursor for creating polymers with specific characteristics. Its phenyl and pyrazol groups offer points of functionalization that can be exploited to alter material properties .

Bioavailability Studies

The compound’s physicochemical properties, such as solubility and lipophilicity, make it an interesting candidate for bioavailability studies. Researchers can explore how structural changes to the compound affect its absorption and distribution within biological systems, which is vital for drug development .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the wide range of activities exhibited by other pyrazole derivatives . Additionally, more research could be done to determine its physical and chemical properties, as well as to develop efficient synthesis methods.

properties

IUPAC Name

3-[1-(3,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-10-5-6-14(9-11(10)2)18-13(4)15(12(3)17-18)7-8-16(19)20/h5-6,9H,7-8H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTXSCWYRJCMOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)CCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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